Cas no 2228367-05-1 (tert-butyl N-3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenylcarbamate)

tert-butyl N-3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenylcarbamate
- EN300-1872512
- 2228367-05-1
- tert-butyl N-[3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenyl]carbamate
-
- インチ: 1S/C13H18BrNO4/c1-13(2,3)19-12(18)15-8-4-5-10(16)9(6-8)11(17)7-14/h4-6,11,16-17H,7H2,1-3H3,(H,15,18)
- InChIKey: ZSDCKPLXTBUFLW-UHFFFAOYSA-N
- ほほえんだ: BrCC(C1C(=CC=C(C=1)NC(=O)OC(C)(C)C)O)O
計算された属性
- せいみつぶんしりょう: 331.04192g/mol
- どういたいしつりょう: 331.04192g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
tert-butyl N-3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1872512-0.1g |
tert-butyl N-[3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenyl]carbamate |
2228367-05-1 | 0.1g |
$1332.0 | 2023-09-18 | ||
Enamine | EN300-1872512-5.0g |
tert-butyl N-[3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenyl]carbamate |
2228367-05-1 | 5g |
$4391.0 | 2023-06-01 | ||
Enamine | EN300-1872512-10g |
tert-butyl N-[3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenyl]carbamate |
2228367-05-1 | 10g |
$6512.0 | 2023-09-18 | ||
Enamine | EN300-1872512-0.05g |
tert-butyl N-[3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenyl]carbamate |
2228367-05-1 | 0.05g |
$1272.0 | 2023-09-18 | ||
Enamine | EN300-1872512-0.25g |
tert-butyl N-[3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenyl]carbamate |
2228367-05-1 | 0.25g |
$1393.0 | 2023-09-18 | ||
Enamine | EN300-1872512-10.0g |
tert-butyl N-[3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenyl]carbamate |
2228367-05-1 | 10g |
$6512.0 | 2023-06-01 | ||
Enamine | EN300-1872512-1g |
tert-butyl N-[3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenyl]carbamate |
2228367-05-1 | 1g |
$1515.0 | 2023-09-18 | ||
Enamine | EN300-1872512-0.5g |
tert-butyl N-[3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenyl]carbamate |
2228367-05-1 | 0.5g |
$1453.0 | 2023-09-18 | ||
Enamine | EN300-1872512-1.0g |
tert-butyl N-[3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenyl]carbamate |
2228367-05-1 | 1g |
$1515.0 | 2023-06-01 | ||
Enamine | EN300-1872512-2.5g |
tert-butyl N-[3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenyl]carbamate |
2228367-05-1 | 2.5g |
$2969.0 | 2023-09-18 |
tert-butyl N-3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenylcarbamate 関連文献
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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7. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
tert-butyl N-3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenylcarbamateに関する追加情報
Professional Introduction to Tert-butyl N-3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenylcarbamate (CAS No. 2228367-05-1)
Tert-butyl N-3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenylcarbamate, a compound with the chemical formula C14H19BNO3, is a highly specialized molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number CAS No. 2228367-05-1, exhibits a complex structural framework that positions it as a promising candidate for various therapeutic applications.
The molecular structure of tert-butyl N-3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenylcarbamate incorporates several key functional groups, including a tert-butyl moiety, a bromo-substituted ethylene group, and hydroxyl groups on the aromatic ring. These features contribute to its diverse reactivity and potential biological activity. The presence of the hydroxyl groups, in particular, suggests that this compound may interact with biological targets in multiple ways, making it an intriguing subject for further investigation.
In recent years, there has been a growing interest in developing novel carbamate-based compounds for their potential therapeutic benefits. Carbamates are known for their versatility in drug design, often serving as key intermediates in the synthesis of more complex molecules. The carbamate group in tert-butyl N-3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenylcarbamate is particularly noteworthy, as it can be modified or incorporated into larger pharmacophores to enhance specific biological activities.
One of the most compelling aspects of this compound is its potential application in the development of targeted therapies. The bromo-substituted ethylene group provides a handle for further functionalization, allowing chemists to tailor the molecule to specific biological pathways or receptors. This flexibility is crucial in modern drug discovery, where precision and selectivity are paramount.
Recent studies have highlighted the importance of hydroxyl-containing compounds in medicinal chemistry. Hydroxyl groups are frequently found in biologically active molecules and can play a critical role in binding interactions with target proteins or enzymes. The dual presence of hydroxyl groups in tert-butyl N-3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenylcarbamate may enhance its binding affinity and stability, making it a valuable candidate for further exploration.
The tert-butyl group at the nitrogen atom of the carbamate moiety also contributes to the overall properties of the molecule. Tert-butyl groups are often used in pharmaceuticals to improve metabolic stability and reduce unwanted side reactions. This feature may make tert-butyl N-3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenylcarbamate a more robust candidate for clinical development compared to simpler carbamate derivatives.
In the context of current research trends, there is a significant focus on developing small-molecule inhibitors that can modulate enzyme activity or protein-protein interactions. The structural features of tert-butyl N-3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenylcarbamate, particularly its combination of hydroxyl and bromo substituents, make it an excellent candidate for such applications. These functional groups can be leveraged to design molecules that selectively target specific enzymes or signaling pathways involved in various diseases.
The synthesis of this compound also presents an interesting challenge for organic chemists. The multi-step synthesis required to produce tert-butyl N-3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenylcarbamate involves careful control of reaction conditions and selection of appropriate reagents. Advances in synthetic methodologies have made it possible to construct complex molecules like this one with greater efficiency and precision, opening up new possibilities for drug discovery.
In conclusion, tert-butyl N-3-(2-bromo-1-hydroxyethyl)-4-hydroxyphenylcarbamate (CAS No. 2228367-05-1) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and versatile reactivity make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new applications for carbamate-based compounds, this molecule is likely to play an important role in future drug discovery efforts.
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